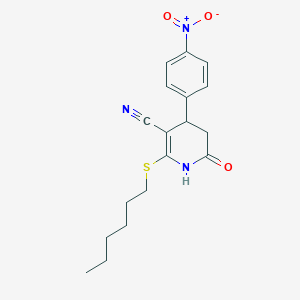

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative characterized by a hexylsulfanyl chain at position 2, a 4-nitrophenyl group at position 4, and a nitrile group at position 2. The nitro group on the aryl ring and the extended alkyl chain distinguish it from structurally related compounds.

Properties

IUPAC Name |

6-hexylsulfanyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-2-3-4-5-10-25-18-16(12-19)15(11-17(22)20-18)13-6-8-14(9-7-13)21(23)24/h6-9,15H,2-5,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZITPZKOSYICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H22N2O2S

- Molecular Weight : 302.43 g/mol

- CAS Number : 663944-90-9

The presence of the hexylsulfanyl group and the nitrophenyl moiety suggests potential interactions with biological targets that could lead to various therapeutic effects.

Research indicates that compounds similar to 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many tetrahydropyridine derivatives have been shown to inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission and are often targeted in Alzheimer's disease treatments. For instance, compounds exhibiting dual inhibitory effects against AChE and BChE have been reported with IC50 values ranging from 5.4 μM to 30.1 μM .

- Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that similar compounds can exhibit cytotoxic effects against various cancer cell lines, indicating potential for anti-cancer therapies .

Biological Activity Data

Case Studies

-

Study on Cholinesterase Inhibition :

A study evaluated the inhibitory effects of various tetrahydropyridine derivatives on cholinesterases. The results indicated that modifications in the substituents significantly affected the potency of the compounds. The compound demonstrated competitive inhibition against both AChE and BChE, suggesting a viable pathway for Alzheimer's treatment . -

Antioxidant Potential Evaluation :

Another study focused on the antioxidant properties of related compounds, showing that those with nitrophenyl groups exhibited enhanced radical scavenging activity compared to their counterparts without this moiety. This suggests a promising avenue for developing neuroprotective agents . -

Cytotoxicity Assessment :

A cytotoxicity assay performed on MCF-7 cells revealed that derivatives similar to 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile had significant anti-proliferative effects, indicating potential for further development as anti-cancer agents .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in the sulfanyl substituent (alkyl/aryl) and the aryl ring modifications. Key examples include:

*EWG = Electron-withdrawing group; EDG = Electron-donating group.

*logP estimated based on structural analogs.

Key Observations :

- Sulfanyl Group Impact : The hexyl chain in the target compound enhances lipophilicity (higher logP) compared to shorter alkyl (propyl/methyl) or benzyl groups . This may influence membrane permeability in biological systems.

- For instance, the 3-bromo-4-hydroxy-5-methoxyphenyl group in introduces steric and polarity challenges .

- Nitro Position : The target’s nitro group at the para position may enhance stability compared to the meta-nitro analog in , which could exhibit different reactivity or packing in crystal lattices .

Physicochemical and Structural Properties

- Hydrogen Bonding: The target compound’s nitro and carbonyl groups facilitate intermolecular hydrogen bonds, as seen in related structures like 2-anilino-4-(4-methoxyphenyl)-6-oxo-...-carbonitrile, where NH and C=O groups form lattice-stabilizing bonds .

- Electronic Effects : The 4-nitrophenyl group increases electrophilicity at the pyridine ring, which may enhance reactivity in nucleophilic substitution reactions compared to chlorophenyl () or trifluoromethyl analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.